5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate
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Overview
Description
5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate is a complex heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of various substituents. Common methods include:
Cyclization Reactions: Using hydrazones and α-bromo ketones under visible light catalysis to form the pyrazole skeleton.
Substitution Reactions: Introducing tert-butyl, ethyl, amino, and isopropyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophilic and electrophilic substitution reactions can be performed to modify the substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Gene Expression: Influencing the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-tert-butylpyrazole: Shares the pyrazole core but lacks the additional substituents.
Tert-butyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-5(1H,4H,6H)-carboxylate: Similar structure with different substituents.
tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate: Another pyrazole derivative with a different substitution pattern.
Uniqueness
The uniqueness of 5-tert-Butyl 1-ethyl 3-amino-6-isopropylpyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-O-tert-butyl 1-O-ethyl 3-amino-6-propan-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4/c1-7-23-15(22)20-12-10(13(17)18-20)8-19(11(12)9(2)3)14(21)24-16(4,5)6/h9,11H,7-8H2,1-6H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHULTZKUQUXVNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=C(CN(C2C(C)C)C(=O)OC(C)(C)C)C(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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